(3-(2,2,2-三氯乙酰胺)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

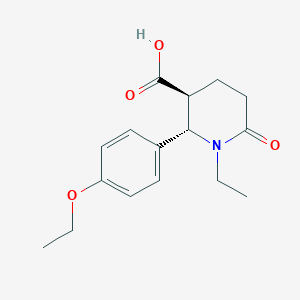

While the specific compound "(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid" is not directly mentioned in the provided papers, we can infer its properties and relevance from the general characteristics of boronic acids and their derivatives as discussed in the literature. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols and amino acids, which makes them valuable in the construction of complex molecular architectures and as potential pharmaceutical agents .

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the conversion of aryl halides to boronic acids through a metal-catalyzed cross-coupling reaction, such as the Suzuki reaction. For example, the synthesis of 4-amino-3-fluorophenylboronic acid involves protecting the amine group, a lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis . This method could potentially be adapted for the synthesis of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid by starting with an appropriate halide precursor.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be characterized by various spectroscopic methods, including IR, NMR, and MS, and confirmed by X-ray diffraction . The crystal structure provides insights into the conformation and electronic structure of the molecule, which can be further analyzed using density functional theory (DFT) to predict reactivity and interactions with other molecules .

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are known to catalyze reactions such as dehydrative condensation between carboxylic acids and amines , and they can act as catalysts or stoichiometric reagents in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and aldol-type reactions . Additionally, boronic acids can inhibit enzymes by mimicking the transition state of the enzymatic reaction, as seen with serine amidohydrolases .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the pKa value of boronic acids can vary, which affects their stability and reactivity . The presence of electron-withdrawing or electron-donating groups can alter the acidity and overall reactivity of the boronic acid. The ortho-substituent on the phenyl ring can also play a significant role in the reactivity of the boronic acid, as seen in catalytic applications .

科学研究应用

荧光化学传感器

硼酸,包括像(3-(2,2,2-三氯乙酰胺)苯基)硼酸这样的衍生物,是荧光化学传感器发展的组成部分。这些传感器对于检测碳水化合物和生物活性物质至关重要,对疾病诊断和治疗做出了重大贡献。硼酸与顺式-1,2-或1,3-二醇的相互作用形成一个环状结构,该结构在这些传感器中用作报告分子。这种用途跨越了各种物质的检测,包括左旋多巴胺、氟化物、铜离子、汞离子和过氧化氢(Huang 等人,2012)。

二醇的保护基

硼酸用作二醇的保护剂。例如,某些苯基硼酸酯,如衍生自(3-(2,2,2-三氯乙酰胺)苯基)硼酸的那些,提供稳定性和对各种有机转化的抵抗力,使其适用于敏感的合成过程,包括复杂天然产物的产生(Shimada 等人,2018)。

有机反应中的催化

硼酸在有机化学中发挥着多功能的作用,包括催化。它们促进反应,如羟胺酸对醌亚胺缩酮的氮杂-迈克尔加成。使用硼酸作为手性催化剂为合成功能致密的环己烷开辟了途径,这是各种合成路线中的重要步骤(Hashimoto 等人,2015)。

全息分析

将硼酸掺入水凝胶中,例如 3-丙烯酰胺苯基硼酸,一种与(3-(2,2,2-三氯乙酰胺)苯基)硼酸类似的结构,促进了全息传感器的开发。这些传感器对包括 L-乳酸在内的各种化合物有反应,突出了它们在检测和监测生化物质中的用途(Sartain 等人,2008)。

纳米技术中的光学调制

苯基硼酸,类似于(3-(2,2,2-三氯乙酰胺)苯基)硼酸,是纳米技术领域的关键,特别是碳纳米管中的光学调制。它们与糖类的相互作用以及随后对光致发光量子产率的影响展示了它们在开发先进传感技术方面的潜力(Mu 等人,2012)。

属性

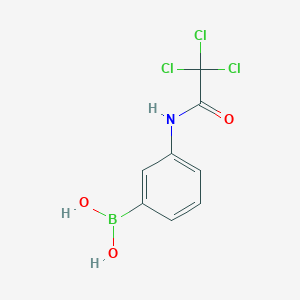

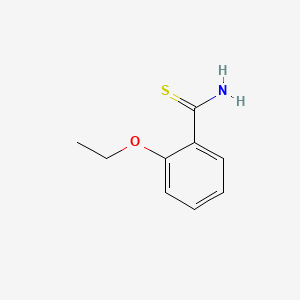

IUPAC Name |

[3-[(2,2,2-trichloroacetyl)amino]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BCl3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEOGMVEBAPFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BCl3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431652 |

Source

|

| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid | |

CAS RN |

276669-74-0 |

Source

|

| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)